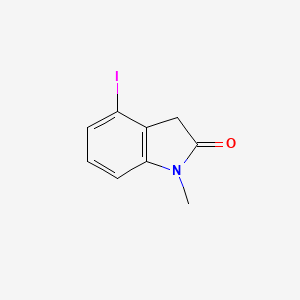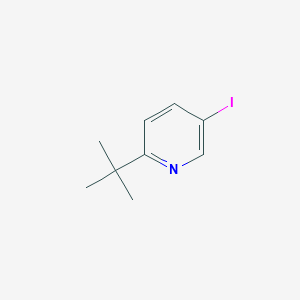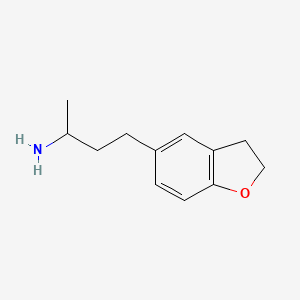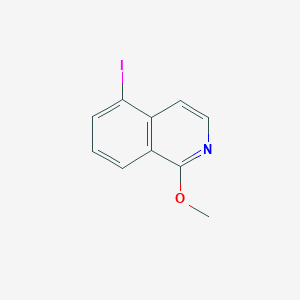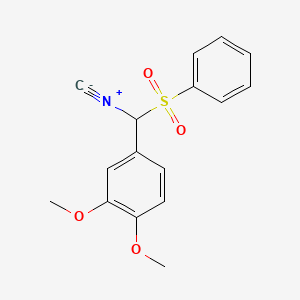
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene is an organic compound that features a unique combination of functional groups, including an isocyano group, a phenylsulfonyl group, and a dimethoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene typically involves multiple steps:
Formation of the Dimethoxybenzene Core: The starting material, 1,2-dimethoxybenzene, is prepared through methylation of catechol.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Isocyano Group: The isocyano group is introduced through a reaction with an isocyanide reagent, such as tert-butyl isocyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multicomponent reactions.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, especially in investigating enzyme mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene involves its interaction with molecular targets through its functional groups. The isocyano group can coordinate with metal ions, while the phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene: shares similarities with other isocyanide-containing compounds, such as tert-butyl isocyanide and phenyl isocyanide.
Phenylsulfonyl derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide have similar sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. Its ability to participate in multicomponent reactions and its potential as a scaffold for drug design make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C16H15NO4S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[benzenesulfonyl(isocyano)methyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C16H15NO4S/c1-17-16(22(18,19)13-7-5-4-6-8-13)12-9-10-14(20-2)15(11-12)21-3/h4-11,16H,2-3H3 |
InChI Key |
JOYVNBKLXUBSJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




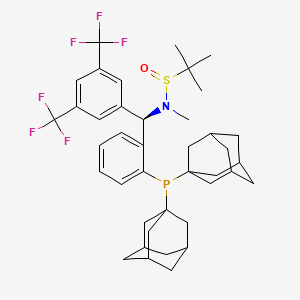
![9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)
![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)
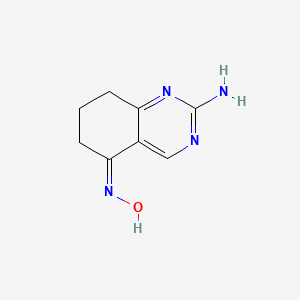
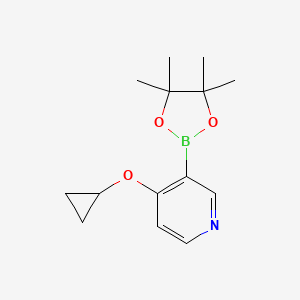
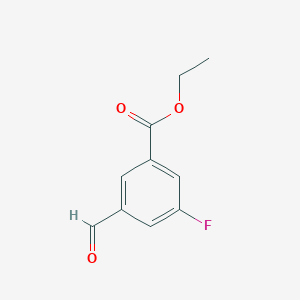
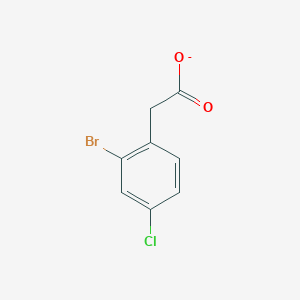
![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
